molecular formula C18H11BrN2O B1596543 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole CAS No. 68047-37-0

2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole

Cat. No.: B1596543
CAS No.: 68047-37-0
M. Wt: 351.2 g/mol
InChI Key: VZEIYIPOCFGTPV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole is a unique chemical compound with the empirical formula C18H11BrN2O . Its molecular weight is 351.20 . The compound is often used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: Brc1ccc(cc1)-c2nnc(o2)-c3cccc4ccccc34 . This indicates that the molecule contains a bromophenyl group, a naphthyl group, and an oxadiazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, reactions at the benzylic position are very important for synthesis problems . For instance, free radical bromination of alkyl benzenes is a common reaction .


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 351.2 . It should be stored at room temperature .

Scientific Research Applications

Antimicrobial Studies

Research has explored the synthesis of 1,3,4-oxadiazole derivatives for their antimicrobial properties. For instance, derivatives bearing a 6-bromonaphthalene moiety have been synthesized and tested for antimicrobial activity, with some showing promising results (Mayekar et al., 2010). These findings suggest the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents.

Anticancer Evaluation

Another study synthesized 1,3,4-oxadiazole derivatives and evaluated them for anticancer activity. Compounds were tested in vitro against various cancer cell lines, with some derivatives showing activity against breast cancer cells, highlighting their potential in cancer therapy (Salahuddin et al., 2014).

Pharmacological Potential

Further research has delved into the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives. Computational and pharmacological evaluations have identified compounds with toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad spectrum of potential therapeutic applications (Faheem, 2018).

Optical and Electronic Properties

The synthesis of 1,3,4-oxadiazole derivatives has also been linked to the investigation of their optical properties. These derivatives are studied for their potential applications in electronic and photonic devices due to their unique luminescence characteristics. For example, conjugated molecules containing 1,3,4-oxadiazole have been explored for their light-emitting properties, contributing to the development of new materials for optoelectronic applications (Feng & Chen, 2006).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

2-(4-bromophenyl)-5-naphthalen-1-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-21-18(22-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEIYIPOCFGTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218222
Record name 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68047-37-0
Record name 2-(4-Bromophenyl)-5-(1-naphthalenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68047-37-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
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Record name 2-(4-Bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole
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Record name 2-(4-BROMOPHENYL)-5-(1-NAPHTHYL)-1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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